molecular formula C21H15FN2O2S2 B2660014 N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896342-21-5

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2660014
CAS No.: 896342-21-5
M. Wt: 410.48
InChI Key: KVWQYLLQOGWWBV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydroxyphenyl group, and a fluorophenylthioacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the hydroxyphenyl group: This step may involve electrophilic aromatic substitution or other coupling reactions.

    Attachment of the fluorophenylthioacetamide group: This can be done through nucleophilic substitution reactions, where a fluorophenylthiol reacts with an acetamide derivative.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to quinone derivatives.

    Reduction: Reduction reactions could target the benzo[d]thiazole ring or the acetamide group, potentially yielding amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl and hydroxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NaOH, NH3) can be employed under various conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.

    Biology: Potential use as a fluorescent probe or in bioimaging due to the benzo[d]thiazole moiety.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole moiety could play a role in binding to biological macromolecules, while the hydroxyphenyl and fluorophenyl groups might influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)acetamide: Lacks the fluorophenylthio group, which might affect its biological activity and chemical properties.

    N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-2-((4-fluorophenyl)thio)acetamide: The methoxy group could influence its reactivity and interactions with biological targets.

Uniqueness

The presence of the fluorophenylthio group in N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-2-((4-fluorophenyl)thio)acetamide might confer unique properties, such as enhanced lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN2O2S2/c22-13-5-8-15(9-6-13)27-12-20(26)23-14-7-10-16(18(25)11-14)21-24-17-3-1-2-4-19(17)28-21/h1-11,25H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWQYLLQOGWWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)NC(=O)CSC4=CC=C(C=C4)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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